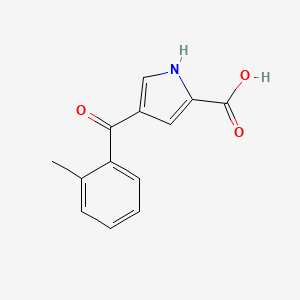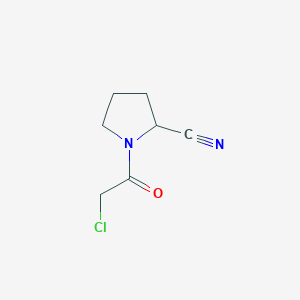
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid is an organic compound with the chemical formula C13H11NO3. It is a white solid with a melting point of approximately 148-150 degrees Celsius. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. It is often used as an intermediate in organic synthesis and as an important starting material in the preparation of other organic compounds. It is also commonly used in drug synthesis, dye synthesis, and the preparation of fine chemicals .
Méthodes De Préparation
The preparation of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions. The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: This compound is involved in the development of new drugs with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and fine chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can be compared with other similar compounds, such as:
Benzoyl derivatives: These compounds share the benzoyl functional group and exhibit similar chemical properties and reactivity.
Pyrrole derivatives: These compounds contain the pyrrole ring and are used in similar applications, such as drug synthesis and organic synthesis
The uniqueness of this compound lies in its specific structure, which combines the benzoyl and pyrrole moieties, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSALZBGKXLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2591136.png)
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2591137.png)
![2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride](/img/structure/B2591138.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2591139.png)
![ethyl 3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2591140.png)

![N-cyclopropyl-4-phenyl-N-[2-(thiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2591144.png)
![2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2591145.png)

![3-(2-bromophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]propanamide](/img/structure/B2591150.png)
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)
